![molecular formula C25H24N2O5S B2602919 N-benzyl-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine CAS No. 895641-94-8](/img/structure/B2602919.png)
N-benzyl-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-benzyl-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine” is a quinoline derivative. Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. They are known for their interesting pharmaceutical and biological activities .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Quinoline derivatives can participate in a variety of reactions, including those involving their synthetic analogous .Scientific Research Applications
Neuroscience and Ion Channel Research
- NMDA Receptor Inhibition : N-benzyl-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine acts as an inhibitor of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor plays a crucial role in synaptic transmission and plasticity within the central nervous system. Researchers use this compound to study ion channel function and neuronal signaling pathways .
Medicinal Chemistry and Drug Development
- Neuropathic Pain : Investigating the effects of N-benzyl-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine on pain pathways may lead to new therapeutic strategies for neuropathic pain .
Chemical Biology and Receptor Studies
- Structure-Activity Relationship (SAR) : By modifying the compound’s structure, scientists can explore SAR and optimize its pharmacological properties .
Pharmacology and Toxicology
- Metabolism Studies : Understanding its metabolic pathways aids in predicting potential drug interactions and toxicity .
Biochemical Assays and High-Throughput Screening
Future Directions
properties
IUPAC Name |
N-benzyl-6,7-dimethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5S/c1-30-18-9-11-19(12-10-18)33(28,29)24-16-26-21-14-23(32-3)22(31-2)13-20(21)25(24)27-15-17-7-5-4-6-8-17/h4-14,16H,15H2,1-3H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQBHDSRPKNKKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.